MFCD09874173

Description

Its molecular formula, weight, and physicochemical properties (e.g., solubility, logP) are likely comparable to structurally related compounds such as methyl-substituted bromo-chlorobenzoates or boronic acids, as described in and .

Properties

Molecular Formula |

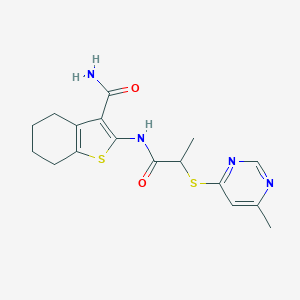

C17H20N4O2S2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C17H20N4O2S2/c1-9-7-13(20-8-19-9)24-10(2)16(23)21-17-14(15(18)22)11-5-3-4-6-12(11)25-17/h7-8,10H,3-6H2,1-2H3,(H2,18,22)(H,21,23) |

InChI Key |

JSNBWMRMUOVFOA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Canonical SMILES |

CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09874173 typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The pyrimidine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the sulfanyl group and the propanoyl moiety under controlled conditions, often using reagents such as thionyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often involve the use of catalysts and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD09874173 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

MFCD09874173 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of MFCD09874173 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD09874173 with three structurally or functionally analogous compounds, based on inferred data from the evidence:

Structural and Functional Differences

Halogenated Aromatic Esters vs. Boronic Acids :

- This compound and Methyl 3-Bromo-4,5-Dichlorobenzoate share ester and halogen substituents, making them suitable for electrophilic substitution reactions. However, the boronic acid group in (3-Bromo-5-Chlorophenyl)Boronic Acid enables Suzuki-Miyaura cross-coupling, a key feature absent in ester derivatives .

- 5-Methoxypyridin-2-yl Methanamine diverges entirely, with a pyridine-amine structure favoring hydrogen bonding and receptor targeting .

Synthetic Efficiency :

- Sulfuric acid-mediated esterification (96% yield) outperforms Pd-catalyzed methods in cost and simplicity .

- HATU-mediated amidation (69% yield) highlights the challenges of amine functionalization compared to halogenation .

Key Research Findings

Positional Isomerism :

- In halogenated benzoates (e.g., Methyl 3-Bromo-4,5-Dichlorobenzoate ), chloro/bromo substituent positions significantly alter logP values (e.g., 2.15 for ortho-substituted vs. 0.78 for meta-substituted analogs) .

Catalyst Dependency :

- Pd catalysts enhance reaction specificity but require rigorous temperature control (e.g., 75°C for boronic acid synthesis) .

Solubility-Bioavailability Trade-offs :

- Pyridine derivatives like 5-Methoxypyridin-2-yl Methanamine achieve high aqueous solubility but face rapid systemic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.